molecular formula C21H18ClN5O2 B2421630 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3,5-dimethylphenyl)acetamide CAS No. 887457-80-9

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2421630
CAS RN: 887457-80-9
M. Wt: 407.86
InChI Key: VKRZBOQUPIRTQC-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been evaluated for their anticancer activity in vitro and in vivo cancer models .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of new heterocyclic derivatives containing a pyrazolo[3,4-d]pyrimidine linkage . This process is typically done under ultrasonic-assisted conditions, which can lead to good yields .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrazolo[3,4-d]pyrimidines are known to be involved in various chemical reactions. For instance, they can be transformed into different derivatives when heated under specific conditions .

Scientific Research Applications

Antitumor Activity

A series of pyrazolo[3,4-d]pyrimidine derivatives, including structures similar to the specified compound, have been synthesized and evaluated for their antitumor activity. For instance, the study by El-Morsy, El-Sayed, and Abulkhair (2017) explored the efficacy of these compounds against the human breast adenocarcinoma cell line MCF7. They found that certain derivatives exhibited mild to moderate antitumor activity, with one derivative showing significant activity with an IC50 value comparable to the reference antitumor drug doxorubicin (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antimicrobial Activity

Research by Hafez, El-Gazzar, and Al-Hussain (2016) on pyrazolo[4,3-d]-pyrimidine derivatives revealed that these compounds have promising antimicrobial and anticancer properties. Their study showed that certain compounds exhibited higher anticancer activity than doxorubicin and also demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Potential as Imaging Agents in PET

Dollé et al. (2008) discussed the synthesis and application of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the compound , as selective ligands for the translocator protein (18 kDa) in positron emission tomography (PET) imaging. This research highlights the potential use of similar compounds in the field of neuroimaging and neuroinflammation studies (Dollé et al., 2008).

Synthesis of New Heterocycles

In the field of synthetic chemistry, Bondock, Rabie, Etman, and Fadda (2008) conducted research on the synthesis of new heterocycles, including pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives. This research contributes to the understanding of the synthesis processes and potential applications of similar compounds in various fields, including pharmaceuticals (Bondock, Rabie, Etman, & Fadda, 2008).

properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2/c1-13-6-14(2)8-16(7-13)25-19(28)11-26-12-23-20-18(21(26)29)10-24-27(20)17-5-3-4-15(22)9-17/h3-10,12H,11H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRZBOQUPIRTQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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